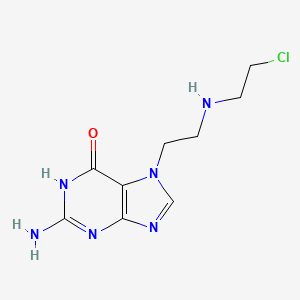
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino and diethylamino groups in the molecule enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- typically involves the cyclization of appropriate precursors One common method includes the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, thiazolidines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the diethylamino group.
4-Methylthiazole: Another thiazole derivative with different substituents, leading to varied reactivity and applications.
Thiazolidine: A reduced form of thiazole with distinct chemical properties.
Uniqueness
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- is unique due to the presence of both the amino and diethylamino groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propiedades
| 101242-23-3 | |
Fórmula molecular |
C8H12N4S |
Peso molecular |
196.28 g/mol |
Nombre IUPAC |
2-amino-5-(diethylamino)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H12N4S/c1-3-12(4-2)7-6(5-9)11-8(10)13-7/h3-4H2,1-2H3,(H2,10,11) |
Clave InChI |
ATGRBZOLTLVYLB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(N=C(S1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)





![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)




